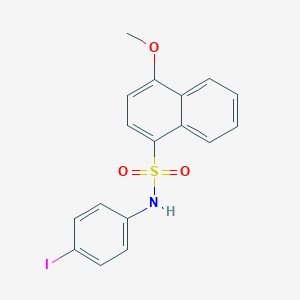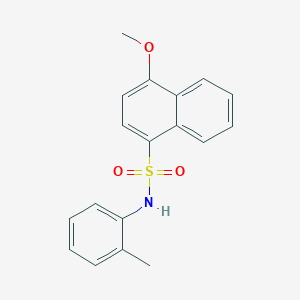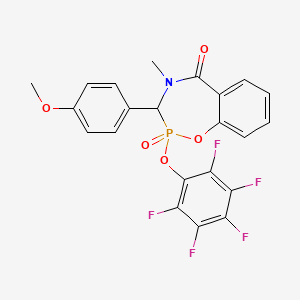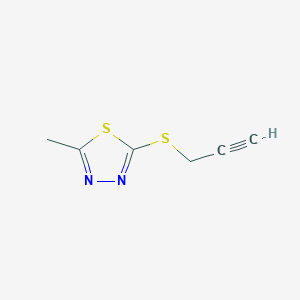
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine, also known as DEC, is a synthetic compound that has been widely used in scientific research. DEC belongs to the class of morpholine-based compounds and has shown potential in various biological studies. In
Wirkmechanismus
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine exerts its biological effects by inhibiting the activity of enzymes and proteins involved in various cellular processes. 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has been shown to induce apoptosis (cell death) in cancer cells, inhibit the replication of viruses and fungi, and prevent the formation of biofilms by bacteria. 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine is relatively expensive and may not be readily available in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine. One direction is to study the effects of 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine on epigenetic regulation and gene expression. Another direction is to explore the potential of 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine as a therapeutic agent for neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine for various biological applications.
Conclusion:
In conclusion, 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine is a synthetic compound that has shown potential in various biological studies. 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has been studied for its anticancer, antiviral, antifungal, and antibacterial properties, as well as its potential in treating neurological disorders. While 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has several advantages for lab experiments, further research is needed to determine its optimal dosage and administration for various biological applications.
Synthesemethoden
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine is synthesized by reacting 2,6-diethylphenyl isocyanate with 2,6-dimethylmorpholine in the presence of a catalyst. The reaction takes place at room temperature and yields 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine as a white solid.
Wissenschaftliche Forschungsanwendungen
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has been extensively used in scientific research due to its potential in various biological studies. 4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine has been studied for its anticancer, antiviral, antifungal, and antibacterial properties. It has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-14-8-7-9-15(6-2)16(14)18-17(20)19-10-12(3)21-13(4)11-19/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXACHMGTPXJLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(2,6-Diethylphenyl)carbamoyl)-2,6-dimethylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)


![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)

![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)

